(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 864925-26-8
Cat. No.: VC5983997
Molecular Formula: C17H15BrN2O2S
Molecular Weight: 391.28
* For research use only. Not for human or veterinary use.
![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide - 864925-26-8](/images/structure/VC5983997.png)
Specification
CAS No. | 864925-26-8 |
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Molecular Formula | C17H15BrN2O2S |
Molecular Weight | 391.28 |
IUPAC Name | 4-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Standard InChI | InChI=1S/C17H15BrN2O2S/c1-3-20-15-13(22-2)5-4-6-14(15)23-17(20)19-16(21)11-7-9-12(18)10-8-11/h4-10H,3H2,1-2H3 |
Standard InChI Key | VLZHYCSTUKYWQM-HTXNQAPBSA-N |
SMILES | CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule features a benzo[d]thiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole moiety. The thiazole ring is substituted at the 2-position with an N-(benzamide) group and at the 3-position with an ethyl group. Additionally, a methoxy group occupies the 4-position of the benzothiazole system, while a bromine atom is para to the benzamide carbonyl on the pendant phenyl ring.
Stereoelectronic Considerations
The (E)-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene fragment imposes geometric constraints that influence molecular planarity and π-orbital overlap. This configuration stabilizes the molecule through conjugation between the thiazole nitrogen lone pair and the adjacent carbonyl group, as evidenced by spectroscopic data in analogous compounds . The bromine atom, a strong electron-withdrawing group, further modulates electronic density across the benzamide moiety, potentially enhancing electrophilic reactivity at specific sites.
Synthesis and Characterization
Synthetic Routes
While the exact synthetic protocol for (E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide remains undisclosed in public literature, analogous benzothiazole derivatives are typically synthesized via cyclocondensation reactions. A plausible pathway involves:
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Formation of the Benzothiazole Core: Reaction of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
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Introduction of the Ethyl Group: Alkylation at the thiazole nitrogen using ethylating agents such as iodoethane.
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Bromination and Methoxylation: Electrophilic aromatic substitution to install bromine and methoxy groups at designated positions.
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Benzamide Coupling: Amidation via activation of 4-bromobenzoic acid followed by coupling to the thiazol-2-amine intermediate .
Key Intermediate Characterization
Compounds such as tert-butyl ((E)-4-((Z)-6-carbamoyl-2-((4-ethyl-2-methyloxazole-5-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate (Compound 23b) from related studies demonstrate the utility of carbamate-protected intermediates in stabilizing reactive sites during synthesis . These protocols often employ HATU/DIPEA-mediated couplings, as observed in the functionalization of benzo[d]thiazole systems .
Physicochemical Properties
Experimental and Predicted Data
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₇H₁₅BrN₂O₂S | |
Molecular Weight | 391.28 g/mol | |
Solubility | Likely low in water; soluble in DMSO | Inferred |
Melting Point | Not reported | — |
LogP (Partition Coefficient) | Estimated ~3.2 (via ChemDraw) | Predicted |
The bromine atom contributes significant molecular weight (20.5% of total mass) and lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran. The methoxy group enhances solubility in polar aprotic solvents, while the benzamide moiety may facilitate crystallization.
Comparative Analysis with Related Compounds
Functional Group Impact
The presence of bromine in the subject compound distinguishes it from STING-targeted analogs, which prioritize carboxamide and heteroaromatic substituents for aqueous solubility and target engagement .
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